molecular formula C9H6BrClN2O B2524001 7-Bromo-6-chloro-4-methoxyquinazoline CAS No. 2140305-88-8

7-Bromo-6-chloro-4-methoxyquinazoline

Cat. No. B2524001
CAS RN: 2140305-88-8
M. Wt: 273.51
InChI Key: UYIQHLQKJHBMRG-UHFFFAOYSA-N
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Description

7-Bromo-6-chloro-4-methoxyquinazoline is a chemical compound with the molecular formula C9H6BrClN2O. It has a molecular weight of 273.52 .


Molecular Structure Analysis

The InChI code for 7-Bromo-6-chloro-4-methoxyquinazoline is 1S/C9H6BrClN2O/c1-14-9-5-2-7 (11)6 (10)3-8 (5)12-4-13-9/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

7-Bromo-6-chloro-4-methoxyquinazoline is a solid at room temperature .

Scientific Research Applications

Synthesis and Structure Elucidation

Researchers have utilized 7-Bromo-6-chloro-4-methoxyquinazoline and its derivatives in the synthesis of complex chemical compounds. For instance, the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline involved selective nucleophilic attack and crystallography to determine the crystal structure, indicating its utility in studying molecular arrangements and interactions (Cai et al., 2019). Similarly, the compound 4-(4-Bromo-2-fluoranilino)-7-hydroxy-6-methoxyquinazoline was synthesized as a key intermediate for vandetanib, highlighting its role in pharmaceutical intermediates synthesis (Rong-dong, 2011).

Process Optimization in Drug Discovery

In the realm of drug discovery, 5-bromo-2-methylamino-8-methoxyquinazoline, a derivative, served as a crucial intermediate. The improvement of its synthesis through a telescoping process based on design of experiment principles underscores the importance of these compounds in optimizing pharmaceutical manufacturing processes (Nishimura & Saitoh, 2016).

Chemical Modifications and Antimicrobial Properties

The synthesis of a series of 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives, which showed significant antimicrobial activity, is a testament to the versatility of 7-Bromo-6-chloro-4-methoxyquinazoline derivatives in medicinal chemistry and the development of new therapeutic agents (Parthasaradhi et al., 2015).

Safety and Hazards

The safety information for 7-Bromo-6-chloro-4-methoxyquinazoline indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

7-bromo-6-chloro-4-methoxyquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c1-14-9-5-2-7(11)6(10)3-8(5)12-4-13-9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIQHLQKJHBMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=CC(=C(C=C21)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-6-chloro-4-methoxyquinazoline

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